Non-Enzymatic Isomerization of P17EC to P21EC
In a definitive demonstration of thermodynamic preference, prednisolone 17-ethylcarbonate (P17EC) undergoes spontaneous, non-enzymatic rearrangement to prednisolone 21-ethylcarbonate (P21EC) under physiological conditions. When P17EC was separately added to human foreskin keratinocyte cultures, it transformed to P21EC, confirming that the 21-ethylcarbonate isomer is the thermodynamically favored and chemically more stable species [1]. In the Franz diffusion cell acceptor fluid (but notably not within viable skin tissue), P17EC was likewise converted to the more stable P21EC [2]. This directional isomerization is consistent across independent experimental systems and represents a fundamental chemical differentiation between the two positional isomers.
| Evidence Dimension | Direction of spontaneous (non-enzymatic) acyl migration |
|---|---|
| Target Compound Data | P21EC is the product of spontaneous rearrangement; does not revert to P17EC under the same conditions |
| Comparator Or Baseline | P17EC (prednisolone 17-ethylcarbonate): reactant that non-enzymatically transforms to P21EC |
| Quantified Difference | Qualitative direction: P17EC → P21EC (irreversible under experimental conditions); P21EC is the thermodynamically stable endpoint |
| Conditions | Human foreskin keratinocyte monolayers; PC concentration 2.5 × 10⁻⁵ M; HPLC/UV-absorption quantification; also observed in Franz diffusion cell acceptor fluid (phosphate buffer, pH 7.4, 37°C) |
Why This Matters
For analytical method development and stability-indicating assays, P21EC is the persistent degradation product that must be chromatographically resolved and quantified; reliance on P17EC as a reference standard would overestimate active 17-monoester content and underestimate terminal degradation.
- [1] Gysler A, Lange K, Korting HC, Schäfer-Korting M. Prednicarbate biotransformation in human foreskin keratinocytes and fibroblasts. Pharm Res. 1997 Jun;14(6):793-7. doi: 10.1023/A:1012162708675. PMID: 9210199. View Source
- [2] Gysler A, Kleuser B, Sippl W, Lange K, Korting HC, Höltje HD, Schäfer-Korting M. Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin. Pharm Res. 1999 Sep;16(9):1386-91. doi: 10.1023/a:1018946924585. PMID: 10496654. View Source
